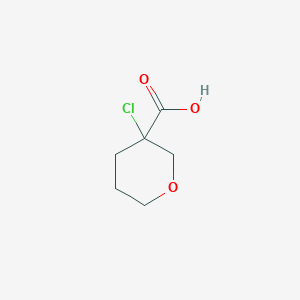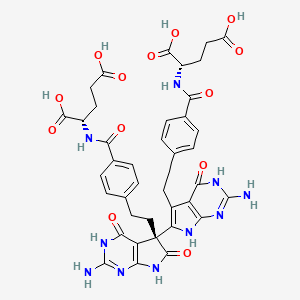![molecular formula C24H23BrO2 B13062605 4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol is an organic compound that features a phenol group, a bromoethoxy group, and a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol typically involves the reaction of 4-hydroxybenzophenone with 1,2-dibromoethane in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a suitable solvent like acetone under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromoethoxy group can be reduced to an ethoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Quinones
Reduction: Ethoxy derivatives
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol involves its interaction with various molecular targets. The phenol group can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to increased sensitivity of cells towards this compound. The bromoethoxy group can participate in nucleophilic reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromoethoxy)phenol
- (4-(2-Bromoethoxy)-phenyl)(phenyl)methanone
- 1-(2-Bromoethyl)-4-nitrobenzene
Uniqueness
4-(1-(4-(2-Bromoethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol is unique due to its combination of a phenol group, a bromoethoxy group, and a butenyl chain This structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C24H23BrO2 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-[(Z)-1-[4-(2-bromoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H23BrO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23- |
InChI Key |
CJOZMESSODTFHQ-VHXPQNKSSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCBr)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCBr)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



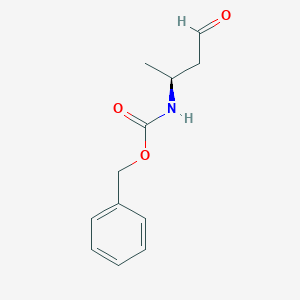

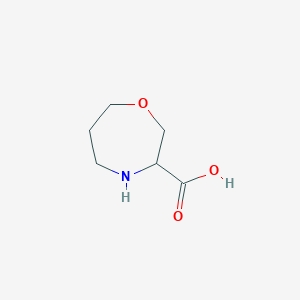
![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
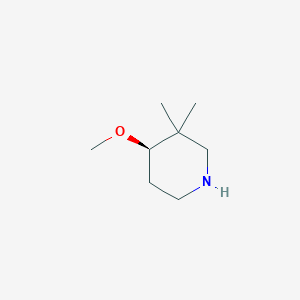
![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)

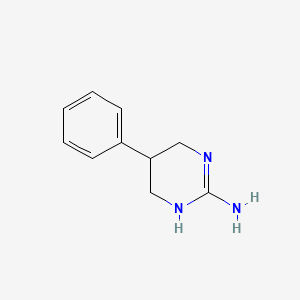

![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
